molecular formula C11H8N2O3 B2736747 3-(3-Nitrophenoxy)pyridine CAS No. 28232-52-2

3-(3-Nitrophenoxy)pyridine

Cat. No. B2736747
CAS RN: 28232-52-2
M. Wt: 216.196
InChI Key: ZGLWTQDQUDFCNO-UHFFFAOYSA-N
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Description

“3-(3-Nitrophenoxy)pyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a nitrophenyl group and an ether linkage .


Molecular Structure Analysis

The molecular structure of “3-(3-Nitrophenoxy)pyridine” would be expected to contain a pyridine ring attached to a nitrophenyl group via an ether linkage . The exact structure would depend on the specific positions of these groups within the molecule.

Scientific Research Applications

Preparation of Pyridine Derivatives

“3-(3-Nitrophenoxy)pyridine” can be used in the preparation of pyridine derivatives. These derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Use in Catalysis

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages .

Synthesis of Pyrroline and Pyrrolidine Derivatives

1,3-Dipolar cycloaddition reactions of 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied. The effect of the substituent at positions 2 and 5 of the pyridine ring on the possibility of the [3+2]-cycloaddition process was revealed. A number of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring were synthesized .

Direct Oxidation

“3-(3-Nitrophenoxy)pyridine” can also be used in direct oxidation processes .

Synthesis of Pyrazolo[3,4-b]Pyridine-3-Carboxamides

“3-(3-Nitrophenoxy)pyridine” can be used in the synthesis of Pyrazolo[3,4-b]Pyridine-3-Carboxamides via Palladium-Catalyzed Aminocarbonylation .

Future Directions

The future directions for research on “3-(3-Nitrophenoxy)pyridine” could include further studies on its synthesis, reactions, and potential applications. Given the biological activity of some pyridine derivatives , it could be of interest to explore the biological activity of “3-(3-Nitrophenoxy)pyridine”.

properties

IUPAC Name

3-(3-nitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLWTQDQUDFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxypyridine (5.01 g, 52.7 mmol) in DMSO (60 mL) was added NaH (1.39 g, 57.9 mmol, 2.31 g of 60% suspended in oil) and stirred for 30 min at RT. To the slurry was added 1-fluoro-3-nitrobenzene (9.66 g, 68.5 mmol) and mixture was heated to 80° C. for 72 h. The mixture was poured into satd NH4Cl solution (200 mL), and extracted with EtOAc (3×125 mL). The combined organic extracts were washed with H2O (75 mL), brine, dried (Na2SO4) and concentrated to yield a crude residue which was purified by column chromatography afford (4.43 g, 39% yield) pure 3-(3-nitrophenoxy)pyridine as a syrup. 1H NMR (400 MHz, Acetone-d6): δ 8.49-8.47 (m, 2H), 8.07-8.05 (m, 1H), 7.85 (t, J=2.4 Hz, 1H), 7.74 (t, J=8.4 Hz, 1H), 7.58-7.53 (m, 2H), 7.51-7.47 (m, 1H); MS (ESI) m/z: 217.0 (M+H+).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-fluoro-3-nitrobenzene (1 g, 7 mmol, 1 eq), 3-hydroxypyridine (674 mg, 7.09 mmol, 1.00 eq), K2CO3 (1.18 g, 8.54 mmol, 1.20 eq) and DMF (10 mL) were added to a microwave vial and microwaved at 200° C. for 30 minutes. The reaction was filtered and concentrated on silica gel (5 g). The silica gel was loaded on top a fresh bed of silica gel and washed with 50% ethyl acetate/hexane. The solvents were removed in vacuo and the crude mixture was purified by flash chromatography on silica gel afforded 1.1 g (72%) of the title compound as a brown oil: 1H NMR (400 MHz, DMSO-d6) 8.49 (d, J=2.8 Hz, 1H), 8.46 (d, J=4.6 Hz, 1H), 8.02 (dd, J=8.2, 2.0 Hz, 1H), 7.78 (t, J=2.3 Hz, 1H), 7.70 (t, J=8.2 Hz, 1H), 7.60 (m, 1H), 7.54 (dd, J=8.3, 2.4 Hz, 1H), 7.49 (dd, J=8.4, 4.6 Hz, 1H); ES-MS [M+1]+: 217.2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

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